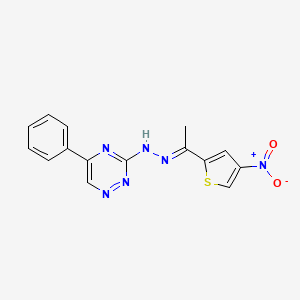![molecular formula C16H15ClN2O3 B5759885 N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs called mTOR inhibitors, which are used to treat various types of cancer.
Wirkmechanismus
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide works by inhibiting the mTOR pathway, which is involved in the regulation of cell growth and proliferation. By blocking this pathway, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its specificity for the mTOR pathway. This makes it a useful tool for studying the role of this pathway in cancer development and progression. However, one limitation of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is its potential toxicity, which can vary depending on the cell type and dosage used.
Zukünftige Richtungen
There are several potential future directions for the study of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its therapeutic applications. One area of research is the development of new mTOR inhibitors that are more effective and less toxic than N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. Another area of research is the investigation of the use of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to better understand the mechanisms of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its potential applications in other diseases beyond cancer.
Synthesemethoden
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves several steps, starting with the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-methylbenzenecarboximidamide in the presence of a base to yield N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that is involved in cell growth and proliferation. By inhibiting mTOR, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-6-8-12(9-7-11)16(18)19-22-15(20)10-21-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLMKEAEVZUZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)
![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)

![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)
![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
